Piperidin-1-yl(piperidin-2-yl)methanone Piperidin-1-yl(piperidin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 130497-28-8
VCID: VC21281668
InChI: InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2
SMILES: C1CCN(CC1)C(=O)C2CCCCN2
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

Piperidin-1-yl(piperidin-2-yl)methanone

CAS No.: 130497-28-8

Cat. No.: VC21281668

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-1-yl(piperidin-2-yl)methanone - 130497-28-8

Specification

CAS No. 130497-28-8
Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name piperidin-1-yl(piperidin-2-yl)methanone
Standard InChI InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2
Standard InChI Key CABZQVAPYHYSCR-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2CCCCN2
Canonical SMILES C1CCN(CC1)C(=O)C2CCCCN2

Introduction

Chemical Structure and Properties

Piperidin-1-yl(piperidin-2-yl)methanone, also referred to as PIPERIDIN-2-YL-PIPERIDIN-1-YL-METHANONE in chemical databases, features a distinctive molecular architecture where two piperidine rings are linked through a methanone functional group . This structure is asymmetric, with one piperidine ring connected through the nitrogen at position 1 (piperidin-1-yl), while the other is connected through the carbon at position 2 (piperidin-2-yl). The resulting asymmetry likely influences the compound's three-dimensional conformation and consequently its chemical and biological behavior.

The basic chemical identity of the compound is well-established in chemical databases, providing essential information for understanding its physical and chemical properties. The molecular weight of 196.29 g/mol places it in a range often considered favorable for drug-like compounds, potentially contributing to its appearance in pharmaceutical patent literature .

Table 1: Basic Chemical Properties of Piperidin-1-yl(piperidin-2-yl)methanone

PropertyValue
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
CAS Number130497-28-8
IUPAC NamePiperidin-1-yl(piperidin-2-yl)methanone

The compound's structure suggests specific interaction capabilities that may be relevant to its potential applications. The carbonyl oxygen can act as a hydrogen bond acceptor, while the tertiary nitrogen in the piperidin-1-yl group may participate in various interactions depending on the chemical environment. These structural features create a molecule with diverse potential interaction sites that could be exploited in various applications, from synthetic chemistry to pharmaceutical development.

Chemical Reactivity

The chemical reactivity of Piperidin-1-yl(piperidin-2-yl)methanone can be analyzed based on its functional groups and structural features. The methanone (C=O) group represents a key reactive site, potentially participating in various carbonyl-centered reactions including nucleophilic addition, reduction, and condensation processes. These reaction pathways would be influenced by the specific electronic and steric environment created by the attached piperidine rings.

The asymmetric arrangement of the piperidine rings—one connected through nitrogen and the other through carbon—creates a molecule with distinct reactivity patterns on either side of the carbonyl group. This asymmetry may lead to regioselective reactions under appropriate conditions, potentially valuable in synthetic applications requiring precise control over reaction outcomes.

Comparative Analysis

A comparative analysis with structurally related compounds provides valuable context for understanding the distinctive features of Piperidin-1-yl(piperidin-2-yl)methanone. One particularly relevant comparison is with Bis(piperidin-1-yl)methanone, which differs in having two piperidin-1-yl groups rather than the piperidin-1-yl and piperidin-2-yl combination found in our target compound.

Bis(piperidin-1-yl)methanone, described as a urea derivative with two piperidine moieties in place of amino groups, exhibits specific structural characteristics in its crystal form . It shows approximate non-crystallographic C2 symmetry, with its six-membered rings adopting 1C4 and 4C1 conformations . The mean planes of these rings make a dihedral angle of 35.87(5)°, creating a specific three-dimensional arrangement .

This comparative compound also exhibits interesting intermolecular interactions, with C–H⋯O contacts connecting molecules into infinite strands along the crystallographic axis . These interactions represent important supramolecular features that influence the compound's physical properties and potential applications.

Future Research Directions

Given the limited but intriguing information available about Piperidin-1-yl(piperidin-2-yl)methanone, several research directions emerge as particularly valuable for enhancing understanding of this compound. These directions span multiple scientific disciplines and methodological approaches, reflecting the compound's potential relevance to diverse fields.

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